![molecular formula C11H14N2O3 B146894 Methyl 3-[(4-aminobenzoyl)amino]propanoate CAS No. 342626-46-4](/img/structure/B146894.png)
Methyl 3-[(4-aminobenzoyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, involves stereoselective methods, as described in an efficient process that includes hydrogenation and the removal of chiral auxiliaries . Another synthesis approach for a similar compound, methyl 4-butyrylamino-3-metyl-5-aminobenzoate, involves nitration and reduction, highlighting the importance of reaction conditions such as mixed acid ratio, nitration time, and reduction temperature .
Molecular Structure Analysis
The molecular structure of compounds like methyl 4-hydroxybenzoate has been determined using single-crystal X-ray diffraction, and the structure is characterized by extensive intermolecular hydrogen bonding . Hirshfeld surface analysis is a tool used to determine intermolecular interactions and crystal packing . For other related compounds, such as 4-aminobenzoic acid derivatives, redetermination of structures from original data has corrected significant features, including the positions of hydrogen atoms involved in hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of compounds can be assessed through computational methods, such as Density Functional Theory (DFT), which helps in understanding the molecular electronic structure and predicting the behavior of molecules during chemical reactions . The analysis of frontier orbitals, such as HOMO and LUMO, provides insights into the reactivity and stability of the compounds .
Physical and Chemical Properties Analysis
Solubility is a critical physical property for the purification of related compounds, such as 2-amino-3-methylbenzoic acid, which has been studied across various solvents and temperatures . The solubility data can be correlated with models like the modified Apelblat equation and Wilson model . Additionally, the antioxidant activity, DNA binding affinity, and molecular docking studies of related compounds provide information on their biological interactions and potential pharmaceutical applications .
Aplicaciones Científicas De Investigación
Synthesis Applications
- Methyl 3-[(4-aminobenzoyl)amino]propanoate is used in the synthesis of Dabigatran Etexilate, an important pharmaceutical compound. The synthesis involves multiple steps, including reactions with ethyl 3-(pyridin-2ylamino)propanoate and [(4-cyanophenyl)amino] acetic acid, achieving an overall yield of about 48% (Cheng Huansheng, 2013).
Solubility and Model Correlation Research
- The compound's solubility and model correlation in various solvents have been studied, essential for its purification. Solubility data across different solvents like methanol, ethanol, and acetone has been established, with solubility increasing with temperature (A. Zhu et al., 2019).
Antiviral Activity Research
- Derivatives of methyl 3-[(4-aminobenzoyl)amino]propanoate have been synthesized and tested for antiviral activity. One study described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates, which displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Hui Luo et al., 2012).
Application in Asymmetric Synthesis
- The compound has been used in asymmetric transfer hydrogenation processes. These processes are important for producing optically active pharmaceuticals and other organic compounds (Kathelyne Everaere et al., 2001).
Organic Synthesis Research
- It has played a role in facilitating the synthesis of various organic compounds, such as oxazolines and thiazolines. This demonstrates its versatility in organic chemistry applications (A. Katritzky et al., 2004).
Anti-Cancer Research
- Research on methyl 3-[(4-aminobenzoyl)amino]propanoate has extended into its application in anti-cancer activities. A study synthesized a derivative compound and evaluated its in vitro anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).
Antibacterial Activity Research
- The compound has also been used in the synthesis of amino-heterocyclic compounds coupled with oxime-ether groups, showing potential antibacterial activities in vitro (Guo-qiang Hu et al., 2006).
Propiedades
IUPAC Name |
methyl 3-[(4-aminobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYOUYKNKGJRHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-aminobenzoyl)amino]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


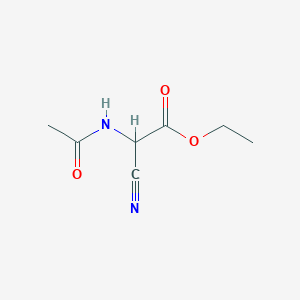
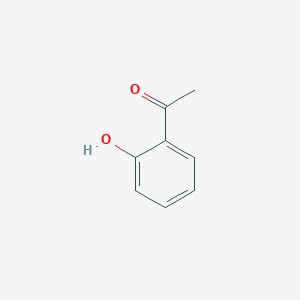
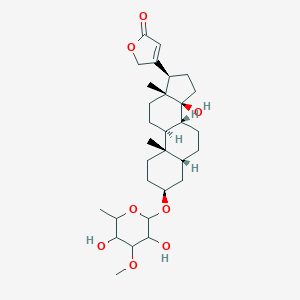

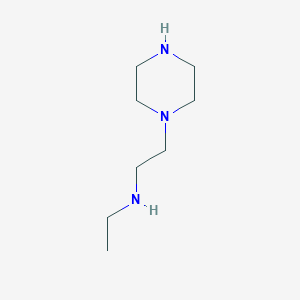
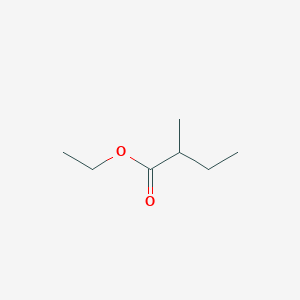
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
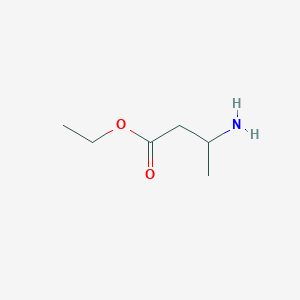

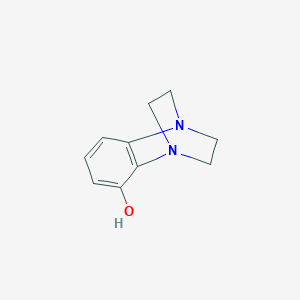
![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)

